molecular formula C10H15N3O B7365363 N-(3-propan-2-ylpyrazin-2-yl)propanamide

N-(3-propan-2-ylpyrazin-2-yl)propanamide

Cat. No.: B7365363
M. Wt: 193.25 g/mol
InChI Key: ZGKHRAZDBYXMFB-UHFFFAOYSA-N
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Description

N-(3-propan-2-ylpyrazin-2-yl)propanamide is a heterocyclic amide featuring a pyrazine core substituted with a propan-2-yl group at position 3 and a propanamide moiety at position 2. The pyrazine ring (C₄H₄N₂) contributes aromaticity and polarity, while the propan-2-yl (isopropyl) group enhances lipophilicity.

Properties

IUPAC Name

N-(3-propan-2-ylpyrazin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-4-8(14)13-10-9(7(2)3)11-5-6-12-10/h5-7H,4H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKHRAZDBYXMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC=CN=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-propan-2-ylpyrazin-2-yl)propanamide can be achieved through several routes. One common method involves the reaction of 3-propan-2-ylpyrazine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired amide product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-propan-2-ylpyrazin-2-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-propan-2-ylpyrazin-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-propan-2-ylpyrazin-2-yl)propanamide involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-propan-2-ylpyrazin-2-yl)propanamide with key analogs based on molecular features, physicochemical properties, and biological activity.

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight Key Functional Groups Aromatic System
This compound C₁₀H₁₅N₃O 193.25 g/mol Pyrazine, propanamide, isopropyl Pyrazine (2 N atoms)
N-(3-Pyridyl)pivalamide () C₉H₁₂N₂O 178.23 g/mol Pyridine, pivalamide Pyridine (1 N atom)
N-(3-Chlorophenyl)-3-triazolylpropanamide () C₁₁H₁₁ClN₄O 266.68 g/mol Chlorophenyl, triazole, propanamide Phenyl (substituted)
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () C₂₂H₂₁ClNO₂ 362.86 g/mol Naphthalene, chlorophenethyl, methoxy Naphthalene

Key Observations :

  • Pyrazine vs. This may enhance solubility in polar solvents but reduce membrane permeability .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility (Predicted) logP (Estimated)
This compound Not reported Moderate (DMSO/water) ~1.8
N-(3-Pyridyl)pivalamide () 71–75 Low (non-polar solvents) ~2.5
N-(3-Chlorophenyl)-3-triazolylpropanamide () Not reported Low (DMSO) ~3.0

Key Observations :

  • The pyrazine-based compound likely has higher aqueous solubility than phenyl analogs (e.g., ) due to its polar N-heterocycle.
  • The pivalamide group in ’s compound reduces solubility compared to the less bulky propanamide chain in the target molecule.

Key Observations :

  • Pyrazine derivatives often exhibit CNS activity due to structural similarity to endogenous purines. The target compound may interact with adenosine or GABA receptors .
  • ’s triazole-containing analogs show cytoprotective effects, suggesting that the propanamide group’s hydrogen-bonding capacity is critical for activity.

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